(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one
Description
(S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-one (CAS 134107-65-6) is a chiral heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features a fused pyrrolo-oxazolone scaffold, where the stereochemistry at the 7a position is defined as (S)-configured, contributing to its enantiomeric specificity .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(7aS)-5,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(7)4-9-6/h1-2,5H,3-4H2/t5-/m0/s1 |
InChI Key |
BOEKBAFJZFGCRD-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=C[C@@H]2N1C(=O)OC2 |
Canonical SMILES |
C1C=CC2N1C(=O)OC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino alcohols with carbonyl compounds, followed by cyclization to form the oxazolone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule
Common reagents used in these reactions include chiral squaramides for enantioselective additions and tertiary amine-urea compounds for asymmetric reactions . Major products formed from these reactions include highly functionalized γ-keto esters and other heterocyclic compounds .
Scientific Research Applications
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a chiral catalyst, facilitating the formation of enantioselective products . The compound’s structure allows it to participate in various chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Key Properties:
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| CAS Number | 134107-65-6 | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Purity | Available on inquiry (commercial) |
Comparison with Similar Compounds
Structural Differentiation:
Substituent Variability: The phenyl group at position 3 distinguishes this compound from analogs with alkyl or heteroaromatic substituents. In contrast, derivatives like 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline () incorporate bulkier substituents (e.g., tetrazolyl groups), which may alter solubility and bioavailability.
Stereochemical Specificity :
Functional and Pharmacological Comparisons:
- Reactivity : Unlike simpler oxazolones, the fused pyrrolo-oxazol system in this compound allows for dual reactivity at both the oxazolone and pyrrole rings, enabling diverse functionalization (e.g., alkylation, acylation) .
- Pharmacological Potential: The scaffold’s versatility supports applications in kinase inhibition or antimicrobial agents, whereas non-chiral analogs may lack target specificity .
Table 2: Hypothetical Comparison with Analogous Compounds
Biological Activity
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is a heterocyclic compound notable for its unique bicyclic structure comprising a pyrrole and an oxazolone moiety. This structure contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis. Recent studies have highlighted its promising biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 134107-65-6
Biological Activity Overview
Research indicates that (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one exhibits various biological activities:
-
Antimicrobial Properties :
- The compound has shown significant antibacterial and antifungal activities. For instance, it has been tested against various bacterial strains with promising results.
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with values often below 1 µg/mL .
-
Anticancer Activity :
- Studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Notably, it has demonstrated efficacy against pancreatic cancer cells (PANC-1) and others through apoptotic signaling pathways .
- In vitro assays have confirmed its ability to induce cell death in cancerous cells, suggesting potential as a therapeutic agent in oncology.
The biological activity of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is thought to involve interaction with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Free Radical Scavenging : Its antioxidant properties suggest it can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage and disease progression .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of this compound:
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| (S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-one | E. coli | 0.0048 |
| (S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-one | S. aureus | 0.0039 |
| (S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-one | C. albicans | 0.0098 |
These results indicate that the compound possesses strong antimicrobial properties, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
In vitro studies have shown that (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one induces apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PANC-1 | 15 | Apoptosis via caspase activation |
| HEK293 | 20 | Cell cycle arrest |
The compound's ability to induce apoptosis suggests a mechanism that could be exploited for therapeutic purposes in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
